2,5-dimethyl-6-nitro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2,5-dimethyl-6-nitro-1H-indole |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-8-4-7(2)11-9(8)5-10(6)12(13)14/h3-5,11H,1-2H3 |
InChI Key |
VNNOIJLJZVDIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dimethyl 6 Nitro 1h Indole and Analogous Nitroindoles
Comprehensive Retrosynthetic Analysis of the Indole (B1671886) Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials.
Strategic Disconnections and Precursor Identification for Substituted Indoles
The indole ring system offers several strategic C-N and C-C bond disconnections. For a 2,5-dimethyl-6-nitro-1H-indole, a primary disconnection approach would be to break the bonds formed during the cyclization process. The most common strategies involve disconnections that lead back to substituted anilines or phenylhydrazines.
For instance, a retrosynthetic analysis based on the Fischer indole synthesis would disconnect the N1-C2 and C3-C3a bonds, leading to a substituted phenylhydrazine (B124118) and a ketone. In the case of this compound, this would point to 4-methyl-5-nitrophenylhydrazine and acetone (B3395972) as the precursors.
Alternatively, a Reissert synthesis-based disconnection of the C2-C3 and N1-C7a bonds would suggest an ortho-nitrotoluene derivative as a key starting material. wikipedia.org For our target molecule, this would involve a suitably substituted o-nitrotoluene which can be elaborated to the final indole structure.
Another approach is the Bischler-Möhlau synthesis, which involves disconnecting the N1-C2 and C3-C3a bonds, leading to an α-haloketone and a substituted aniline (B41778). wikipedia.orgwikipedia.org
The following table summarizes potential precursors for this compound based on different retrosynthetic strategies.
| Retrosynthetic Strategy | Precursor 1 | Precursor 2 |
| Fischer Indole Synthesis | 4-Methyl-5-nitrophenylhydrazine | Acetone |
| Reissert Indole Synthesis | 2,5-Dimethyl-6-nitrotoluene | Diethyl oxalate (B1200264) |
| Bischler-Möhlau Synthesis | 4-Methyl-5-nitroaniline | A derivative of 2-halopropanal |
Considerations for Regioselectivity in Substituent Introduction
Achieving the desired regiochemistry is a critical challenge in the synthesis of polysubstituted indoles. The directing effects of existing substituents on the benzene (B151609) ring play a crucial role in determining the position of incoming groups.
In the synthesis of this compound, the relative positions of the methyl and nitro groups are key. If starting from a substituted aniline or phenylhydrazine, the initial substitution pattern on the aromatic ring dictates the final substitution of the indole. For example, the nitration of 3-methylaniline would need to be controlled to produce the desired 4-methyl-5-nitroaniline intermediate.
During indole ring formation, the nature of the reactants and reaction conditions can influence the regioselectivity of the cyclization. For instance, in the Fischer indole synthesis using an unsymmetrical ketone, two regioisomeric indoles can be formed. nih.govacs.org The acidity of the medium, steric effects of the substituents, and the substitution pattern on the hydrazine (B178648) can all affect the product ratio. byjus.com Computational studies have shown that the stability of the transition states in the key oup.comoup.com-sigmatropic rearrangement determines the final regiochemical outcome. nih.govacs.org
Established Indole Annulation Reactions Applied to Substituted Systems
Several classical and modern named reactions are available for the construction of the indole nucleus. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Fischer Indole Synthesis and its Mechanistic Nuances for Nitroindoles
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. byjus.comwikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. wikipedia.org A crucial step is the oup.comoup.com-sigmatropic rearrangement of the protonated ene-hydrazine, which leads to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. byjus.comwikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org
For the synthesis of nitroindoles, the presence of the electron-withdrawing nitro group can influence the reaction. The acidity of the N-H protons in the hydrazine is increased, which can affect the initial hydrazone formation. Furthermore, the electronic nature of the substituents on the phenyl ring can impact the rate and regioselectivity of the oup.comoup.com-sigmatropic rearrangement. nih.gov Despite these challenges, the Fischer indole synthesis has been successfully employed for the preparation of various nitroindoles. tandfonline.com
Reaction Scheme for the Fischer Indole Synthesis of this compound:
Reissert Indole Synthesis for ortho-Nitroaryl Precursors
The Reissert indole synthesis provides a route to indoles starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.orgrsc.org This method is particularly well-suited for the synthesis of indoles bearing a carboxylic acid group at the 2-position, which can subsequently be removed by decarboxylation.
The mechanism involves the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a base (like potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to afford the indole-2-carboxylic acid. wikipedia.org Heating this product leads to decarboxylation, yielding the corresponding indole. wikipedia.org
For the synthesis of this compound, a potential starting material would be 2,4-dimethyl-1-nitrobenzene. However, the initial condensation with diethyl oxalate would occur at the methyl group ortho to the nitro group, which is not the desired regiochemistry for the target molecule. A more suitable precursor would be a pre-functionalized ortho-nitrotoluene. This highlights the importance of precursor selection in directing the synthesis towards the desired isomer.
Bischler-Möhlau Indole Synthesis for Substituted Indoles
The Bischler-Möhlau indole synthesis involves the reaction of an α-haloketone with an excess of an aniline. wikipedia.orgwikipedia.org This method typically requires harsh reaction conditions and can sometimes lead to unpredictable regioselectivity. wikipedia.org However, recent modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have led to milder conditions and improved yields. wikipedia.orgpublish.csiro.au
The mechanism is believed to proceed through the initial formation of an α-anilino ketone, followed by reaction with a second molecule of aniline to form an intermediate. wikipedia.orgwikipedia.org Electrophilic cyclization with the elimination of an aniline molecule, followed by aromatization, yields the 2-aryl-indole product. wikipedia.org For the synthesis of non-aryl substituted indoles, variations of the starting materials are necessary.
Applying this method to this compound would involve reacting 4-methyl-5-nitroaniline with a suitable α-haloketone derivative. The regiochemical outcome would be dependent on the specific reactants and conditions used.
Leimgruber-Batcho Indole Synthesis with Nitro-Substituted Aromatics
The Leimgruber-Batcho indole synthesis is a highly effective and widely utilized method for constructing the indole nucleus, particularly for indoles that are unsubstituted at the 2 and 3 positions. semanticscholar.org The synthesis begins with an ortho-nitrotoluene derivative, which makes it particularly suitable for preparing nitro-substituted indoles. wikipedia.orgpharmaguideline.com The process involves two main steps: the formation of an enamine and a subsequent reductive cyclization. semanticscholar.orgwikipedia.org
The initial step involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466). wikipedia.orgresearchgate.net The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under basic conditions, and the resulting carbanion attacks the formamide acetal to form an enamine intermediate. wikipedia.orgresearchgate.net These intermediates are often highly colored, typically red, due to their extended π-conjugation, which is a characteristic of push-pull olefins with an electron-donating group conjugated to an electron-withdrawing nitro group. wikipedia.org
The second step is a reductive cyclization of the enamine. wikipedia.org The nitro group is reduced to an amino group, which then cyclizes onto the enamine system, followed by the elimination of the amine to form the indole ring. wikipedia.orgresearchgate.net A variety of reducing agents can be employed for this transformation, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org The use of hydrazine hydrate (B1144303) in the presence of Raney nickel is common, where hydrazine often decomposes in situ to generate hydrogen gas. wikipedia.org
This method is advantageous because many ortho-nitrotoluene precursors are commercially available or can be readily synthesized. wikipedia.org The reactions generally proceed under mild conditions and provide high yields of the desired indole product. wikipedia.org For the synthesis of 4-(pyridin-2-ylthio)indoles, a modified Leimgruber-Batcho synthesis was successfully applied to the key intermediate 1-(5-iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene. buu.ac.th A one-pot variation of this synthesis has been developed, which simplifies the procedure, reduces by-products, and shortens reaction times. semanticscholar.org
| Feature | Description | Reference |
|---|---|---|
| Starting Material | ortho-Nitrotoluene derivatives | wikipedia.orgpharmaguideline.com |
| Key Intermediates | Enamines (often intensely colored) | wikipedia.org |
| Second Step | Reductive cyclization of the enamine | semanticscholar.orgwikipedia.org |
| Common Reducing Agents | Raney nickel/hydrazine, Pd/C, H₂, SnCl₂, Na₂S₂O₄ | wikipedia.org |
| Advantages | High yields, mild conditions, readily available starting materials | wikipedia.org |
| Variations | One-pot procedures have been developed to improve efficiency. | semanticscholar.org |
Gassman Indole Synthesis and its Applicability to Functionalized Indoles
The Gassman indole synthesis is another powerful one-pot method for preparing substituted indoles. wikipedia.org It involves the reaction of an aniline with a ketone that has a thioether substituent. wikipedia.org The reaction mechanism proceeds through several steps, starting with the oxidation of the aniline to a chloramine (B81541), followed by the addition of the keto-thioether to form a sulfonium (B1226848) ion. wikipedia.org A base is then added to generate a sulfonium ylide, which undergoes a irjmets.comwikipedia.org-sigmatropic rearrangement to yield a ketone intermediate. wikipedia.org This intermediate then cyclizes to form a 3-thiomethyl-substituted indole, which can be subsequently removed using Raney nickel to produce the 3-H-indole. wikipedia.orgresearchgate.net
The Gassman synthesis is versatile, allowing for a range of substituents on both the aniline and ketone starting materials. wikipedia.org R1 can be hydrogen or an alkyl group, while R2 is typically an aryl group but can also be an alkyl group. wikipedia.org However, anilines that are electron-rich, such as 4-methoxyaniline, are known to be problematic substrates for this reaction. wikipedia.org Despite its utility, the Gassman synthesis may not be as widely used as the Fischer indole synthesis. researchgate.net The standard conditions for the Gassman synthesis have been used to prepare a variety of indoles, including 7-benzyoxyindole and 4,5-difluoro-2-methylindole. researchgate.net
| Step | Description | Reference |
|---|---|---|
| 1 | Oxidation of aniline with tert-butyl hypochlorite (B82951) to form a chloramine. | wikipedia.org |
| 2 | Addition of a keto-thioether to the chloramine to form a sulfonium ion. | wikipedia.org |
| 3 | Deprotonation by a base to form a sulfonium ylide. | wikipedia.org |
| 4 | irjmets.comwikipedia.org-Sigmatropic rearrangement to form a ketone. | wikipedia.org |
| 5 | Cyclization to a 3-thiomethyl-indole. | wikipedia.orgresearchgate.net |
| 6 (Optional) | Desulfurization with Raney nickel to yield a 3-H-indole. | wikipedia.orgresearchgate.net |
Directed Functionalization Strategies for Methyl and Nitro Groups
The functionalization of pre-existing indole rings is a critical strategy for accessing complex derivatives. This often involves directing groups to achieve regioselectivity. nih.gov
Direct nitration of the indole ring can be challenging due to the ring's sensitivity to acidic conditions, which can lead to polymerization. bhu.ac.in Therefore, non-acidic nitrating agents are often preferred. bhu.ac.in Reagents like benzoyl nitrate (B79036) or ethyl nitrate can be used to achieve nitration, typically at the C3 position. bhu.ac.in For instance, the nitration of 2-methylindole (B41428) with benzoyl nitrate yields the 3-nitro derivative. bhu.ac.in In contrast, using strongly acidic conditions like nitric and sulfuric acids can lead to nitration on the benzene ring, for example, at the C5 position. bhu.ac.in
Recent advancements have focused on developing milder and more selective nitration methods. A radical nitration/nitrosation of indoles using sodium nitrite (B80452) (NaNO2) with potassium persulfate (K2S2O8) as an oxidant has been developed, which provides 3-nitroindoles from free (NH)-indoles. researchgate.net Another approach utilizes ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions, where trifluoroacetyl nitrate is generated in situ as the electrophilic nitrating agent, leading to regioselective C3-nitration. rsc.org Palladium-catalyzed C4-selective nitration has also been achieved using tert-butyl nitrite. acs.org
Alkylation of the indole ring can occur at either the nitrogen (N-alkylation) or a carbon atom (C-alkylation), most commonly at the C3 position due to its higher nucleophilicity. nih.govacs.org Achieving regioselectivity between N- and C-alkylation is a significant challenge. nih.govacs.org
Traditional alkylation with alkyl halides at room temperature is often ineffective. pharmaguideline.com At higher temperatures, for example with methyl iodide in DMF at 80°C, 3-methylindole (B30407) is formed. pharmaguideline.com Modern methods have focused on catalytic approaches to control regioselectivity. For instance, a copper hydride (CuH) catalyzed enantioselective alkylation has been developed where the regioselectivity (N- vs. C3-alkylation) can be controlled by the choice of ligand. nih.govacs.org This method employs electrophilic indole derivatives, reversing the typical nucleophilic character of the indole ring. nih.gov
Solvent choice can also play a crucial role in directing alkylation. An indium(III)-catalyzed regioselective alkylation of 2,3-disubstituted indoles with p-quinone methides can be tuned to favor either C6- or N1-alkylation by changing the solvent. acs.org Furthermore, a manganese catalyst has been shown to provide either C3- or N-alkylated indoles from indolines and alcohols, with the outcome dependent on the solvent used. organic-chemistry.org
The synthesis of complex indole derivatives often requires multi-step sequences that combine ring formation with subsequent functionalization. For example, a series of 4-(pyridin-2-ylthio)indole derivatives were synthesized for evaluation as serotonin (B10506) transporter imaging agents. buu.ac.th This synthesis involved a modified Leimgruber-Batcho indole synthesis as a key step, followed by Vilsmeier formylation and subsequent reduction or reductive amination to introduce substituents at the 3-position. buu.ac.th
Another example is the synthesis of indibulin (B1671871) analogs, which are potent tubulin polymerization inhibitors. These syntheses are multi-step processes that start with appropriately substituted indole derivatives. researchgate.net Similarly, the synthesis of indole-2-carboxamides as potential antiproliferative agents involved the coupling of various indole-2-carboxylic acids with an amine-containing fragment. nih.gov The synthesis of azachrysene derivatives, which are tetracyclic structures containing a nitrogen atom, can also involve indole precursors and multi-step cyclization and functionalization reactions. chim.it
Controlled Alkylation Methods (N- and C-Alkylation) for Indole Derivatives
Modern Approaches and Green Chemistry Principles in Indole Synthesis
Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally friendly methods, and indole synthesis is no exception. beilstein-journals.org Green chemistry principles are being applied to reduce waste, avoid harsh reagents, and improve energy efficiency. beilstein-journals.orgresearchgate.net
Key areas of development in green indole synthesis include:
Catalytic Approaches : The use of metal catalysts (e.g., Pd, Cu, Rh) and organocatalysts can improve efficiency and selectivity. numberanalytics.com
Biocatalysis : Enzyme-mediated reactions offer an environmentally benign route to indole derivatives. irjmets.comnumberanalytics.com
Alternative Reaction Media : The use of water or ionic liquids as solvents can reduce the reliance on volatile and toxic organic solvents. beilstein-journals.orgresearchgate.net For example, a one-pot Fischer indole synthesis has been developed in water using an SO3-functionalized ionic liquid as a catalyst. researchgate.net
Solvent-Free Reactions : Performing reactions without a solvent can significantly reduce waste and simplify work-up procedures. beilstein-journals.org
Energy-Efficient Methods : Microwave irradiation and ultrasound are being used to accelerate reactions and improve yields. researchgate.net
Electrochemical Methods : Electrochemical synthesis is emerging as a green alternative, often avoiding the need for harsh chemical oxidants or reductants. rsc.org For instance, an electrochemical version of the Batcho-Leimgruber synthesis has been reported for the reduction of o-nitrostyrenes. rsc.org
These modern approaches aim to make the synthesis of complex molecules like this compound and its analogs more efficient, cost-effective, and sustainable. numberanalytics.comrsc.org
Elucidation of Structure Via Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 2,5-dimethyl-6-nitro-1H-indole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are pivotal in assigning the specific resonances of each proton and carbon atom, confirming the substitution pattern on the indole (B1671886) scaffold.
Detailed ¹H and ¹³C NMR Assignments for Substituted Indoles
Based on the analysis of analogous compounds such as 2,3-dimethyl-1H-indole and various nitro-substituted indoles, a hypothetical assignment for this compound can be proposed. rsc.org The proton at the C3 position would likely appear as a singlet, and the aromatic protons at C4 and C7 would show distinct splitting patterns influenced by their neighboring substituents. The methyl groups at C2 and C5 would each present as a singlet.
Similarly, the ¹³C NMR spectrum would reflect the electronic environment of each carbon atom. The carbons bearing the nitro group (C6) and the methyl groups (C2 and C5) would have characteristic chemical shifts. The remaining carbons of the indole ring would resonate at positions typical for this heterocyclic system, influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 10.0 - 12.0 (broad singlet) | - |
| C2-CH₃ | 2.3 - 2.6 (singlet) | 12 - 15 |
| C3-H | 6.0 - 6.5 (singlet) | 100 - 105 |
| C4-H | 7.5 - 8.0 (singlet) | 115 - 120 |
| C5-CH₃ | 2.4 - 2.7 (singlet) | 20 - 23 |
| C7-H | 7.8 - 8.2 (singlet) | 110 - 115 |
| C2 | - | 135 - 140 |
| C3a | - | 125 - 130 |
| C5 | - | 130 - 135 |
| C6 | - | 140 - 145 |
| C7a | - | 130 - 135 |
Note: These are predicted ranges based on data from analogous compounds and are subject to experimental verification.
Application of Two-Dimensional NMR (COSY, HMQC, HMBC) for Structural Confirmation
Two-dimensional NMR techniques are instrumental in unambiguously confirming the proposed structure of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For this molecule, it would primarily confirm the coupling between the N-H proton and the C3-H proton, if any, and any potential long-range couplings between the aromatic protons and the methyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon atoms, as listed in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the C2-CH₃ protons and the C2 and C3 carbons, and between the C5-CH₃ protons and the C4, C5, and C6 carbons. The aromatic protons would also show correlations to neighboring quaternary carbons, solidifying the substitution pattern.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the N-H, C-H, C=C, and NO₂ groups.
Based on data from related nitroindole compounds, the following vibrational frequencies are expected nih.govmdpi.com:
N-H Stretch: A sharp to moderately broad absorption band is anticipated in the region of 3300-3500 cm⁻¹, characteristic of the indole N-H stretching vibration.
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.
NO₂ Stretch: The nitro group is characterized by two strong absorption bands. The asymmetric stretching vibration is typically observed in the range of 1500-1550 cm⁻¹, and the symmetric stretching vibration appears in the 1335-1385 cm⁻¹ region.
C=C Stretch: Aromatic C=C stretching vibrations within the indole ring would give rise to several bands in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of its conjugated system. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π→π* transitions within the indole ring system. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted 2,5-dimethyl-1H-indole. Analysis of related nitro-aromatic compounds suggests that electronic transitions involving charge transfer between the electron-donating indole ring and the electron-withdrawing nitro group can be expected.
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While no specific X-ray crystallographic data for this compound has been reported in the searched literature, analysis of related structures, such as 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, demonstrates the planarity of the indole ring system. mdpi.com For this compound, X-ray analysis would confirm the substitution pattern and provide details about intermolecular interactions, such as hydrogen bonding involving the N-H and nitro groups, which influence the crystal packing.
Sophisticated Mass Spectrometric Approaches
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₀H₁₀N₂O₂).
The fragmentation of indole derivatives in mass spectrometry is well-studied. researchgate.net The molecular ion peak ([M]⁺) for this compound would be expected at an m/z value corresponding to its molecular weight. Common fragmentation pathways for nitro-aromatic compounds include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of other small neutral molecules. The fragmentation of the indole ring itself can also occur, leading to characteristic product ions. researchgate.net The fragmentation pattern of related nitroindole compounds often shows the loss of the nitro group, followed by further fragmentation of the indole core. nih.gov
Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the isolation of a precursor ion and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern of this compound is characteristic of nitroaromatic and indole-containing compounds.
Under positive electrospray ionization (ESI), the molecule is readily protonated to form the [M+H]⁺ ion. The fragmentation pathways for nitro-containing heterocyclic systems often involve the loss of the nitro group (NO₂) or related neutral species. nih.gov For nitro-substituted indoles, key fragmentation events include:
Loss of the Nitro Group: A primary fragmentation is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂). The loss of 46 Da, corresponding to NO₂, is a common pathway for nitroaromatic compounds. nih.gov
Loss of Methyl Radical: Cleavage of the C-C bond can result in the loss of a methyl radical (•CH₃) from either the C2 or C5 position.
Ring Cleavage: The indole ring system itself can undergo characteristic cleavages. For indole alkaloids, fragment ions at m/z 130 and 144 are often considered characteristic of the indole core. researchgate.net
A proposed fragmentation pathway for this compound would involve initial loss of the nitro group, followed by sequential loss of methyl groups or cleavage of the heterocyclic ring. The study of related nitrosamine (B1359907) compounds also reveals diagnostic fragmentation patterns, such as the loss of the NO radical (30 Da), which can be a useful reference for interpreting the spectra of nitro-containing heterocycles. nih.gov
| Precursor Ion (m/z) | Proposed Neutral Loss | Mass Loss (Da) | Proposed Product Ion (m/z) | Associated Fragment |
|---|---|---|---|---|
| 191.08 | •NO₂ | 46.01 | 145.07 | [M+H-NO₂]⁺ |
| 191.08 | HNO₂ | 47.01 | 144.07 | [M+H-HNO₂]⁺ |
| 191.08 | •OH | 17.01 | 174.07 | [M+H-OH]⁺ (from nitro group rearrangement) |
| 145.07 | •CH₃ | 15.02 | 130.05 | [M+H-NO₂-CH₃]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy (typically within 5 ppm). For this compound, the molecular formula is C₁₀H₁₀N₂O₂.
HRMS analysis, often performed using Orbitrap or Time-of-Flight (TOF) analyzers, can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). Experimental measurement of this mass with high accuracy provides strong evidence for the proposed molecular formula. acs.org For example, in a study of related nitroindole derivatives, the observed mass for the [M+H]⁺ ion of 2,3-dimethyl-6-nitro-1H-indole (an isomer of the title compound) was 191.0827, which closely matched the calculated exact mass of 191.0820, confirming its elemental composition. doi.org
| Ion Type | Molecular Formula | Calculated Exact Mass (Da) | Typical Mass Error (ppm) |
|---|---|---|---|
| [M]⁺• | C₁₀H₁₀N₂O₂ | 190.0742 | < 5 |
| [M+H]⁺ | C₁₀H₁₁N₂O₂ | 191.0820 | < 5 |
| [M+Na]⁺ | C₁₀H₁₀N₂O₂Na | 213.0640 | < 5 |
Application of Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for Nitroindole Derivatives
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique widely used for the analysis of a broad range of molecules, including peptides, proteins, and synthetic polymers. mdpi.comnih.gov Interestingly, recent research has demonstrated that nitroindole derivatives themselves can serve as highly effective, novel dual-polarity matrices for MALDI-MS analysis. acs.orgnih.gov
In a comprehensive study, five nitroindole derivatives, including the isomer 2,3-dimethyl-6-nitro-1H-indole, were synthesized and evaluated as MALDI matrices. acs.orgnsf.gov These compounds were shown to facilitate the ionization of a wide array of analytes, from lipids and peptides to environmental contaminants, in both positive and negative ion modes. acs.org The study highlighted that specific isomers possess superior performance for certain applications; for instance, 2,3,6-DMNI was identified as the best matrix for the tissue imaging of blueberry metabolites. nsf.gov This application underscores the utility of MALDI-MS in analyzing nitroindole derivatives, not only as analytes but also as functional components of the analytical method itself. The research demonstrates the importance of the nitroindole scaffold in enhancing ionization efficiency and reducing ion suppression in complex mixtures. acs.orgresearchgate.net
| Nitroindole Matrix | Abbreviation | Noted Performance Characteristic |
|---|---|---|
| 3-methyl-4-nitro-1H-indole | 3,4-MNI | Best overall performance for complex mixtures (lipids, proteins) acs.org |
| 2,3-dimethyl-6-nitro-1H-indole | 2,3,6-DMNI | Best matrix for blueberry tissue imaging in negative ion mode nsf.gov |
| 3-methyl-6-nitro-1H-indole | 3,6-MNI | Effective dual-polarity ion matrix acs.org |
| 4-nitro-1H-indole | 4-NI | Evaluated as a dual-polarity matrix nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for purity assessment and the analysis of isomeric mixtures. nih.gov The hyphenation of GC with MS provides two dimensions of information: the retention time from the GC, which is characteristic of the compound under specific column and temperature conditions, and the mass spectrum from the MS, which provides a molecular fingerprint. monash.edu
For this compound, GC-MS analysis is essential for:
Purity Determination: The technique can effectively separate the target compound from starting materials, solvents, and by-products from its synthesis.
Isomer Separation: Isomers often exhibit similar fragmentation patterns in their mass spectra, making their distinction by MS alone challenging. However, constitutional isomers, such as the various dimethyl-nitro-indole positional isomers, typically have different boiling points and polarities, leading to different retention times on a GC column. monash.edu For instance, GC-MS can distinguish this compound from isomers like 2,3-dimethyl-6-nitro-1H-indole or 2,5-dimethyl-7-nitro-1H-indole.
Structural Confirmation: The electron ionization (EI) mass spectrum obtained from GC-MS provides a fragmentation pattern that can be compared against spectral libraries (like NIST) for identification. nist.gov The mass spectrum for the related compound 2-methyl-6-nitro-1H-indole shows a strong molecular ion peak and characteristic fragments that aid in its identification. nih.gov
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | HP-5MS (or equivalent non-polar capillary column) |
| Carrier Gas | Helium, ~1 mL/min flow rate |
| Injection Mode | Split (e.g., 5:1 or higher) |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp. ~60-100 °C, ramped to ~280-300 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Theoretical and Computational Investigations of 2,5 Dimethyl 6 Nitro 1h Indole
Density Functional Theory (DFT) Calculations for Molecular Properties
The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable conformation, corresponding to the minimum energy on the potential energy surface. For 2,5-dimethyl-6-nitro-1H-indole, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles. The planarity of the bicyclic indole (B1671886) ring system is a key feature, though minor deviations can occur due to substituent effects.
The optimized structure reveals the spatial arrangement of the methyl and nitro groups attached to the indole core. Conformational analysis is essential for understanding the molecule's three-dimensional shape and stability. While the indole ring itself is rigid, rotations around the C-N bond of the nitro group can be explored to identify the lowest energy conformer. The structural parameters are foundational for all subsequent computational property predictions.
Below is a table showing representative optimized geometrical parameters for the core indole structure, which are consistent with values found in related heterocyclic compounds.
| Parameter | Bond | Typical Bond Length (Å) | Parameter | Angle | Typical Bond Angle (°) |
|---|---|---|---|---|---|
| Bond Length | N1-C2 | 1.38 | Bond Angle | C2-N1-C8 | 108.5 |
| Bond Length | C2-C3 | 1.37 | Bond Angle | N1-C2-C3 | 110.5 |
| Bond Length | C3-C3a | 1.44 | Bond Angle | C2-C3-C3a | 107.0 |
| Bond Length | C5-C6 | 1.39 | Bond Angle | C5-C6-C7 | 121.0 |
| Bond Length | C6-N(nitro) | 1.47 | Bond Angle | C5-C6-N(nitro) | 119.5 |
| Bond Length | N(nitro)-O | 1.23 | Bond Angle | O-N(nitro)-O | 124.0 |
Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions. These theoretically predicted frequencies are often scaled by an empirical factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov
For this compound, key vibrational modes would include the N-H stretch of the indole ring, symmetric and asymmetric stretches of the NO2 group, C-H stretches of the aromatic ring and methyl groups, and various ring breathing and deformation modes. Comparing the computed spectrum with an experimental one can confirm the molecular structure and the successful synthesis of the compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3400-3500 | Stretching of the indole N-H bond. researchgate.net |
| Aromatic C-H Stretch | 3050-3150 | Stretching of C-H bonds on the benzene (B151609) and pyrrole (B145914) rings. |
| Aliphatic C-H Stretch | 2900-3000 | Symmetric and asymmetric stretching of methyl C-H bonds. |
| NO₂ Asymmetric Stretch | 1510-1560 | Asymmetric stretching of the nitro group. nih.gov |
| NO₂ Symmetric Stretch | 1335-1385 | Symmetric stretching of the nitro group. nih.gov |
| C=C Ring Stretch | 1450-1620 | Stretching vibrations within the aromatic rings. researchgate.net |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of molecules. wikipedia.orgwordpress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wordpress.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
In this compound, the HOMO is expected to be distributed primarily over the electron-rich indole ring system. Conversely, the LUMO is likely to be localized on the electron-withdrawing nitro group and the adjacent benzene ring. This separation of FMOs facilitates intramolecular charge transfer (ICT), a property that is significant for nonlinear optical applications.
| Parameter | Typical Value (eV) | Description |
|---|---|---|
| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital. |
| E(LUMO) | -2.8 | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | 3.7 | Indicates molecular stability and reactivity. |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron (-E(HOMO)). |
| Electron Affinity (A) | 2.8 | Energy released when an electron is added (-E(LUMO)). |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEP surface is colored according to the electrostatic potential value: red indicates regions of high electron density (negative potential, attractive to electrophiles), while blue indicates regions of electron deficiency (positive potential, attractive to nucleophiles). Green and yellow represent areas with intermediate potential. researchgate.net
Molecules with significant intramolecular charge transfer (ICT) characteristics, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, are known to exhibit significant nonlinear optical (NLO) properties. mdpi.com this compound, with its electron-rich indole core and electron-accepting nitro group, is a candidate for NLO applications. DFT calculations can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.com
The magnitude of the first-order hyperpolarizability (β) is a key measure of a molecule's NLO response. High β values are desirable for applications in optical technologies like frequency conversion and optical switching. mdpi.com Theoretical calculations often use a reference compound, such as urea, for comparison.
| Property | Typical Calculated Value (esu) | Urea (Reference Value, esu) |
|---|---|---|
| Dipole Moment (μ) | 6.5 x 10⁻¹⁸ | 1.37 x 10⁻¹⁸ |
| Polarizability (α) | 20 x 10⁻²⁴ | ~5 x 10⁻²⁴ |
| Hyperpolarizability (β) | 30 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |
The combination of FMO analysis and MEP maps provides a comprehensive picture of a molecule's chemical reactivity. The indole ring system is inherently electron-rich and thus prone to electrophilic substitution.
Electrophilic Attack: The HOMO, which is largely located on the indole ring, indicates the regions susceptible to attack by electrophiles. For indoles, the C3 position is generally the most reactive site. Since the C3 position is unsubstituted in this compound, it is the predicted primary site for electrophilic substitution. The MEP map would support this by showing a region of relatively high electron density (negative potential) on the pyrrole part of the ring.
Nucleophilic Attack: Sites for nucleophilic attack are identified by regions of low electron density (positive potential) on the MEP map and by the distribution of the LUMO. The strong electron-withdrawing nature of the nitro group makes the carbon atom to which it is attached (C6) and other carbons in the benzene ring electron-deficient. Therefore, these positions are potential sites for nucleophilic aromatic substitution, a reaction that is generally difficult for indoles but can be facilitated by a powerful activating group like the nitro group. nih.gov
Theoretical Assessment of Nonlinear Optical (NLO) Properties
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
No published studies were found that have utilized TD-DFT to analyze the electronic absorption spectra of this compound. Such an analysis would theoretically provide insights into the molecule's electronic transitions, absorption wavelengths (λmax), and oscillator strengths, which are crucial for understanding its photophysical properties. However, without experimental or computational data, no specific findings can be reported.
Molecular Modeling and Simulation Techniques for Structure-Activity Relationships (e.g., Molecular Docking)
There is no available research on the use of molecular modeling techniques, such as molecular docking, to investigate the structure-activity relationships (SAR) of this compound. Molecular docking studies are performed to predict the binding orientation and affinity of a molecule to a specific protein target. This information is vital for drug discovery and understanding biological function. In the absence of any such studies for this compound, no data on its potential biological targets, binding energies, or key interacting amino acid residues can be provided.
Academic Research Applications and Functional Potential of 2,5 Dimethyl 6 Nitro 1h Indole Derivatives
Medicinal Chemistry Investigations of Indole (B1671886) Scaffolds
The indole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to mimic the structures of protein components and interact with a wide range of biological targets. sci-hub.se Researchers have extensively explored the synthesis and therapeutic applications of indole derivatives, leading to the development of numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties, among others. sci-hub.sesmolecule.com The strategic placement of substituents on the indole ring is a key aspect of medicinal chemistry, allowing for the modulation of a compound's biological activity. sci-hub.semdpi.com
Exploration of Biological Targets and Intermolecular Interactions
The functional potential of 2,5-dimethyl-6-nitro-1H-indole derivatives is rooted in their ability to interact with a variety of biological macromolecules. These interactions, which can range from receptor binding to enzyme inhibition and nucleic acid intercalation, are the foundation of their observed biological effects.
CB1 Receptor Allosteric Modulators: The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor that has been a target for drug development. nih.govnih.gov While direct-acting CB1 agonists have therapeutic potential, they are often associated with undesirable side effects. google.com Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer an alternative approach to modulate receptor activity with potentially greater specificity and fewer side effects. nih.govresearchgate.net
Several indole-containing compounds have been identified as allosteric modulators of the CB1 receptor. nih.govresearchgate.net For instance, research has identified novel heterocyclic derivatives that act as allosteric modulators of the CB1 receptor, showing potential for treating neurological and psychiatric disorders. google.com The structural features of these modulators, such as the substitution pattern on the indole ring, are critical for their activity. nih.gov
Serotonin (B10506) Receptors: Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are crucial targets for drugs treating depression, anxiety, and schizophrenia. mdpi.com Indole derivatives have been a rich source of ligands for these receptors. The affinity of these compounds for serotonin receptor subtypes is often correlated with their in vivo effects. nih.gov For example, studies on 5-[(3-nitropyrid-2-yl)amino]indoles have identified them as novel serotonin agonists with selectivity for the 5-HT1D receptor. acs.org The substitution at the C3 position of the indole ring was found to be a key determinant of this selectivity. acs.org
Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer. researchgate.netfrontiersin.org Several indole derivatives have been investigated as aromatase inhibitors. frontiersin.orgnih.gov For instance, a series of 2-aryl indoles were synthesized and evaluated for their ability to inhibit aromatase, with some compounds showing significant activity. frontiersin.org The position of electron-withdrawing groups on the indole ring was found to be important for inhibitory potency. frontiersin.org
NorA Efflux Pump: The NorA efflux pump is a major facilitator of multidrug resistance in Staphylococcus aureus, actively transporting a wide range of antimicrobial agents out of the bacterial cell. nih.govaimspress.com Inhibitors of this pump can restore the efficacy of antibiotics. bohrium.com A variety of 2-aryl-5-nitro-1H-indoles have been synthesized and assessed as NorA efflux pump inhibitors. nih.gov The presence of the 5-nitro group has been shown to be important for the activity of many of these inhibitors. nih.gov
Nitric Oxide Synthase: Nitric oxide synthase (NOS) exists in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). epo.org Selective inhibitors of nNOS are sought after for the treatment of various neurological disorders, including migraine and neuropathic pain. nih.govgoogle.com Substituted indole compounds, particularly those with an amidine group at the 6-position, have been identified as potent and selective nNOS inhibitors. epo.orgnih.gov The design of these inhibitors often involves an indole core with a basic amine side chain at the 1-position to achieve isoform selectivity. nih.gov
The table below summarizes the inhibitory activities of selected indole derivatives against various enzymes.
| Compound Class | Target Enzyme | Key Findings |
| 2-Aryl Indoles | Aromatase | A nitrile group at the C-3 position of the indole ring resulted in potent inhibition. frontiersin.org |
| 2-Aryl-5-nitro-1H-indoles | NorA Efflux Pump | The 5-nitro group is often crucial for inhibitory activity. nih.govnih.gov |
| 1,6-Disubstituted Indoles | Nitric Oxide Synthase | Bulky amino-substituents at the 1-position increase selectivity for nNOS. nih.gov |
G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that are implicated in the regulation of gene expression and are considered promising targets for anticancer drugs. d-nb.infouni-frankfurt.denih.govnih.gov Several small molecules based on the 5-nitroindole (B16589) scaffold have been synthesized and shown to bind to and stabilize G-quadruplex DNA, particularly the one found in the promoter region of the c-Myc oncogene. d-nb.infouni-frankfurt.denih.gov These compounds have been observed to downregulate c-Myc expression and induce cell cycle arrest in cancer cells. d-nb.infouni-frankfurt.denih.gov The interaction often involves the ligand binding to the terminal G-quartets of the G-quadruplex structure. uni-frankfurt.denih.gov
Enzyme Inhibition Studies (e.g., Aromatase, NorA Efflux Pump, Nitric Oxide Synthase)
Structure-Activity Relationship (SAR) Studies for Substituted Nitroindoles
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. shef.ac.uk For substituted nitroindoles, SAR studies have been crucial in identifying the key structural features required for their interaction with various biological targets.
The presence and position of methyl groups on the indole scaffold can significantly impact the biological activity of nitroindole derivatives. For instance, in the context of NorA efflux pump inhibitors, the substitution pattern on the 2-aryl ring of 2-aryl-5-nitroindoles plays a critical role in determining their potency. nih.gov While the 5-nitro group is often essential, the presence and position of other substituents, such as methyl esters, can further modulate the inhibitory activity. nih.gov
In the development of ligands for melatoninergic receptors, N-methylation of the indole nucleus of a 4-nitroindole (B16737) derivative was found to potentiate its affinity and selectivity for the MT(3) subtype. nih.gov This highlights how a seemingly simple modification like the addition of a methyl group can have a profound effect on receptor binding. Similarly, for certain indole-containing natural products with cytotoxic activity, the presence of a methyl substituent on the indole nitrogen was found to be a critical determinant of their activity. mdpi.com
The table below illustrates the effect of methyl substitution on the biological activity of select indole derivatives.
| Parent Compound Class | Methyl Substitution | Effect on Biological Activity | Target |
| 4-Nitroindole Derivative | N-Methylation of indole | Potentiated affinity and selectivity | MT(3) Receptor nih.gov |
| Cytotoxic Indole Alkaloids | N-Methylation of indole | Crucial for cytotoxic activity | Cancer Cells mdpi.com |
Role of the Nitro Group in Modulating Pharmacological Response
The nitro group (–NO₂) is a versatile and unique functional group in medicinal chemistry, known for its significant impact on the pharmacokinetic and pharmacodynamic properties of drug molecules. svedbergopen.comresearchgate.netresearchgate.net Its presence on the indole scaffold is a key determinant of the compound's biological activity.
The nitro group is characterized by its strong electron-withdrawing nature, which it exerts through both inductive and resonance effects. researchgate.netscielo.br This property alters the electronic distribution within the indole ring, which can enhance the interaction of the molecule with biological targets like proteins, enzymes, and nucleic acids. researchgate.net In some drug candidates, the nitro group is essential for DNA binding activity and can stabilize interactions through the formation of hydrogen bonds. researchgate.net
A critical aspect of the nitro group's function is its capacity for bioreduction. researchgate.net In biological systems, particularly under hypoxic conditions found in tumors or anaerobic environments inhabited by certain pathogens, nitroreductase enzymes can metabolize the nitro group. researchgate.net This reduction process generates reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as reactive oxygen and nitrogen species (RONS). svedbergopen.comresearchgate.net These reactive species can induce cellular damage and cytotoxicity, a mechanism that is harnessed in the design of anticancer and antimicrobial agents. svedbergopen.comscielo.br For example, the mechanism of action for some nitro-based drugs involves the production of reactive oxygen species by parasite enzymes, which react with cellular macromolecules, leading to parasite death. scielo.br
Rational Design of Derivatives for Enhanced Selectivity and Potency
The indole nucleus serves as a versatile scaffold that can be modified at several positions. researchgate.net For instance, in the development of anticancer agents targeting the c-Myc G-quadruplex, a series of molecules based on a pyrrolidine-substituted 5-nitro indole scaffold was synthesized. nih.gov This approach allowed for the modulation of flexible side chains while keeping the core scaffold intact. nih.gov Biophysical analyses demonstrated that these modifications influenced the compounds' ability to bind to the target G-quadruplex DNA. nih.gov
In another example, the design of inhibitors for human monoamine oxidase B (MAO-B) involved creating N-substituted indole-based analogues. nih.gov By modifying the substituent at the N-1 position of the indole ring, researchers were able to significantly enhance inhibitory activity and selectivity compared to previous lead compounds. nih.gov A kinetic evaluation of the most potent derivative revealed a competitive mode of inhibition, highlighting its potential for further development. nih.gov The design of 6-substituted hypaphorine (B1674125) analogs for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) showed that introducing different functional groups at the 6-position of the indole ring significantly impacted potency. mdpi.com Halogen substituents had the most positive effect, whereas hydrogen bond donors resulted in low potency. mdpi.com
The following table summarizes findings from SAR studies on various indole derivatives, illustrating how structural modifications can influence biological activity.
| Parent Scaffold | Modification | Effect on Biological Activity | Target | Reference |
| 5-Nitroindole | Addition of pyrrolidine (B122466) side chain at position 3 | Enhanced binding to c-Myc G-quadruplex | c-Myc G-quadruplex | nih.gov |
| Indole | N-1 acylation with 3-fluorobenzoyl group | Increased inhibitory activity and selectivity | Monoamine Oxidase B | nih.gov |
| Hypaphorine (Indole alkaloid) | Substitution at position 6 with Iodine | Significantly improved agonist potency | α7 nAChR | mdpi.com |
| Indole-2-carboxamide | Addition of methoxyvinyl and chloro groups | Potent antiproliferative activity | EGFR, BRAFV600E, VEGFR-2 | nih.gov |
In Vitro Assay Methodologies for Biological Evaluation
The biological evaluation of newly synthesized compounds is a critical step in drug discovery, and various in vitro assays are employed to determine their efficacy and mechanism of action. These laboratory-based assays are performed outside of living organisms, typically using isolated cells or proteins.
A common initial step is to assess the compound's general toxicity or its ability to inhibit cell growth, known as a cytotoxicity or antiproliferative assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. acs.orgworktribe.com In this assay, viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. worktribe.com This allows for the calculation of the IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%. worktribe.com Such assays have been used to evaluate the anticancer effects of 5-nitroindole derivatives on cell lines like HeLa. nih.gov
To understand the mechanism behind the antiproliferative activity, further cellular assays are conducted. Flow cytometry with fluorescence-activated cell sorting (FACS) analysis can be used to determine the effect of a compound on the cell cycle. nih.gov For example, FACS analysis revealed that certain 5-nitroindole derivatives caused cell cycle arrest in the sub-G1/G1 phase. nih.gov
If a compound is designed to target a specific enzyme, its inhibitory activity is measured directly. For kinase inhibitors, assays are performed to quantify the compound's ability to block the enzyme's phosphorylation activity, yielding an IC₅₀ value for the specific enzyme target, such as EGFR or BRAFV600E. nih.gov Similarly, for compounds designed to inhibit tubulin polymerization, in vitro assays using purified tubulin are performed to measure the extent of polymerization in the presence of the test compound. worktribe.com
The following table lists common in vitro assays used for evaluating indole derivatives.
| Assay Type | Purpose | Example Application | Reference |
| MTT Assay | Measures cell viability and cytotoxic potential. | Evaluating antiproliferative activity of quinoline-indole derivatives against cancer cell lines. | worktribe.com |
| Tubulin Polymerization Assay | Determines the inhibitory effect on microtubule formation. | Assessing the anti-tubulin activity of quinoline-indole derivatives. | worktribe.com |
| FACS Analysis | Analyzes cell cycle distribution and apoptosis. | Showing that 5-nitroindole derivatives induce sub-G1/G1 phase arrest in cancer cells. | nih.gov |
| Kinase Inhibition Assay | Measures the inhibition of a specific kinase enzyme. | Determining the IC₅₀ values of indole derivatives against EGFR, BRAFV600E, and VEGFR-2. | nih.gov |
| Anti-amastigote Assay | Evaluates activity against the amastigote stage of Leishmania parasites. | Testing β-carboline derivatives against L. infantum amastigotes. | aablocks.com |
Materials Science Applications of Nitroindole Derivatives
Beyond their pharmacological potential, nitroindole derivatives possess electronic and photophysical properties that make them attractive candidates for applications in materials science.
Development and Optimization as Dual-Polarity MALDI Matrix Materials
Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules. The choice of the matrix, a crystallizable substance that co-precipitates with the analyte, is critical for successful analysis. researchgate.net An ideal matrix absorbs the laser energy, transfers protons to or from the analyte, and promotes its desorption and ionization. acs.org
Recently, a new class of nitroindole (NI) derivatives has been developed and shown to function as highly effective dual-polarity matrices. acs.orgnsf.govnih.gov This means they can facilitate the generation of both positive and negative ions, broadening their applicability for a wide range of analyte classes. acs.orgnih.gov A study involving five NI derivatives, including 2,3,6-DMNI (2,3-dimethyl-6-nitro-1H-indole), demonstrated their superiority over several common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). acs.orgnih.gov
These NI matrices showed improved ionization efficiency and reduced ion suppression when analyzing complex mixtures containing lipids, peptides, proteins, and glycans. acs.orgnih.gov Specifically, 2,3,6-DMNI was found to be the best matrix for MALDI imaging of blueberry tissue, showing enhanced ionization in the negative ion mode for identifying plant metabolites and lipids. acs.orgnsf.govnih.gov The ability of these nitroindole derivatives to act as dual-polarity matrices represents a significant advancement, enhancing the sensitivity and versatility of MALDI mass spectrometry. researchgate.net
Exploration in Optoelectronic or Responsive Materials
The electron-rich nature of the indole ring system, combined with the electronic effects of substituents, makes indole derivatives promising building blocks for organic optoelectronic materials. ijrar.orgresearchgate.net These materials are used in devices like organic light-emitting diodes (OLEDs) and photorefractive polymers. ijrar.orgresearchgate.net
Research into carbazole (B46965) derivatives, which are structurally related to indoles, has highlighted their potential in electrophotography and as charge-transporting materials in OLEDs and photovoltaic devices. ijrar.org The fundamental properties that make carbazoles useful—such as high hole-transporting mobility and strong UV absorption—are shared by many indole derivatives. ijrar.org The synthesis of polymers incorporating indole-diphenylamine moieties has been explored, with the goal of creating guest-host system polymer matrices with photoconducting properties. ijrar.org The electron-donating characteristics of both the indole and diphenylamine (B1679370) components make them suitable candidates for such applications. ijrar.org Furthermore, the general utility of indole derivatives as starting materials for organic optoelectronic devices has been noted in the chemical literature. jst.go.jp The ability to tune the electronic properties through substitution on the indole ring allows for the targeted design of materials with specific optical and electronic characteristics.
Fundamental Chemical Reactivity and Transformative Processes
The chemical reactivity of the this compound scaffold is governed by the interplay between the electron-rich indole nucleus and the electron-withdrawing nitro group. This allows for a variety of chemical transformations to generate a diverse range of derivatives.
A common reaction involving indoles is electrophilic substitution, which typically occurs at the C3 position due to its high electron density. nih.gov The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group (-CHO) at the C3 position of a 5-nitroindole, creating a versatile aldehyde intermediate. nih.gov This aldehyde can then be used in subsequent reactions, such as reductive amination, to attach various amine-containing side chains. nih.gov
The nitro group itself is a key functional handle for further transformations. researchgate.net One of the most important reactions is its reduction to an amino group (-NH₂). ijrar.org This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate (B1144303) or hydrogen gas. nih.govijrar.org The resulting aminoindole is a valuable intermediate for synthesizing other compounds, though it can sometimes be unstable and prone to air oxidation. nih.gov
The reactivity of the indole ring is also influenced by the substituents present. The methyl groups at positions 2 and 5 in the target compound, for example, can exert steric and electronic effects that influence the regioselectivity of further reactions.
Oxidative and Reductive Transformations of the Nitro and Indole Moieties
The presence of both a reducible nitro group and an oxidizable indole core in this compound and its derivatives allows for a range of chemical transformations that are foundational for creating diverse molecular architectures.
The reduction of the nitro group is a common and highly useful transformation, providing a gateway to aminoindoles, which are versatile precursors for the synthesis of more complex heterocyclic systems and pharmacologically active agents. A prevalent method for this transformation is catalytic hydrogenation. For instance, the reduction of nitroindoles to their corresponding aminoindoles is often achieved with high efficiency using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. d-nb.info Another effective method involves the use of Raney nickel with hydrazine hydrate, which has been successfully employed in the synthesis of substituted indoles from nitrostyrene (B7858105) precursors. orgsyn.org The resulting amino group can then be subjected to a variety of subsequent reactions, such as diazotization, acylation, and alkylation, to introduce further functional diversity.
Reductive cyclization is another powerful strategy that has been applied to dinitrobenzene derivatives to construct fused heterocyclic systems. For example, palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes has been utilized to synthesize 1H,8H-pyrrolo[3,2-g]indoles. nih.gov This suggests that under appropriate conditions, the nitro group of a 6-nitroindole (B147325) derivative could participate in intramolecular reductive cyclization reactions with a suitably positioned substituent.
Conversely, the indole nucleus itself is susceptible to oxidation, although the presence of the electron-withdrawing nitro group in this compound would likely make this transformation more challenging compared to its non-nitrated counterpart. For the related compound 2,5-dimethyl-1H-indole, oxidation can lead to the formation of the corresponding indole-2,5-diones. Reagents such as ozone, sodium periodate, or potassium superoxide (B77818) are known to cleave the C2-C3 double bond of the indole ring. bhu.ac.in
Below is a table summarizing common reductive transformations of nitroindoles based on related compounds.
| Precursor Scaffold | Reagent(s) and Conditions | Product Scaffold | Reference |
| 5-Nitro-1H-indole derivative | Pd/C, H₂ | 5-Amino-1H-indole derivative | d-nb.info |
| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Ni, Hydrazine hydrate, THF/Methanol | 4-Benzyloxyindole | orgsyn.org |
| 2,3-Dinitro-1,4-dialkenylbenzenes | Pd(OAc)₂, dppp, CO | 1H,8H-Pyrrolo[3,2-g]indoles | nih.gov |
Electrophilic Aromatic Substitution Patterns in Substituted Indoles
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is a critical aspect of indole chemistry, dictating the structure of the resulting products.
For the parent indole molecule, electrophilic attack preferentially occurs at the C3 position of the pyrrole (B145914) ring. bhu.ac.in This preference is attributed to the greater stability of the cationic intermediate formed upon attack at C3, where the positive charge can be effectively delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C3 position is blocked by a substituent, the electrophilic attack is generally directed to the C2 position. If both C2 and C3 are substituted, the electrophile may attack the benzene ring, typically at the C6 position. bhu.ac.in
In the case of this compound, the substitution pattern is more complex due to the interplay of electronic and steric effects of the substituents.
C2-Methyl Group: This group is electron-donating and activating. It also provides steric hindrance that could potentially disfavor substitution at the adjacent C3 position.
C5-Methyl Group: This is an activating group that enhances the electron density of the benzene portion of the ring.
C6-Nitro Group: This group is strongly electron-withdrawing and deactivating, reducing the nucleophilicity of the benzene ring, particularly at the ortho (C5, C7) and para positions. The reactivity of the pyrrole ring, however, is generally less affected.
C3-Position: This position is unsubstituted and remains the most electron-rich and sterically accessible site within the pyrrole ring, making it the most probable site for electrophilic attack.
Research on related substituted indoles provides insight into the expected reactivity. For example, nitration of 2-methylindole (B41428) with a non-acidic nitrating agent like benzoyl nitrate (B79036) results in the formation of the 3-nitro derivative. However, under strongly acidic conditions (nitric/sulfuric acid), which protonate the C3 position and deactivate the pyrrole ring, substitution occurs on the benzene ring to yield the C5-nitro product. bhu.ac.in In another study, the nitration of 3-carbethoxy/acetyl-1-furfuryl-5-hydroxy-2-methylindoles with hydrated ferric nitrate led to the formation of 4,6-dinitroindoles, demonstrating that substitution can occur at the C4 and C6 positions. This study also noted instances of ipso-substitution, where an existing substituent is replaced by the incoming electrophile.
The table below outlines examples of electrophilic substitution reactions on various indole derivatives, illustrating the directing effects of different substituents.
| Indole Derivative | Electrophile/Reagent | Position of Substitution | Product | Reference |
| Indole | Benzoyl nitrate | C3 | 3-Nitroindole | bhu.ac.in |
| 2-Methylindole | Benzoyl nitrate | C3 | 2-Methyl-3-nitroindole | bhu.ac.in |
| 2-Methylindole | HNO₃/H₂SO₄ | C5 | 2-Methyl-5-nitroindole | bhu.ac.in |
| 3-Carbethoxy-1-furfuryl-5-hydroxy-2-methylindole | Hydrated Ferric Nitrate | C4 and C6 | 3-Carbethoxy-4,6-dinitro-1-furfuryl-5-hydroxy-2-methylindole | |
| 3-Acetyl-1-furfuryl-5-hydroxy-2-methylindole | Friedel-Crafts Acetylation | C6 (indole) and C5 (furan) | Triacetyl derivative |
Based on these principles and precedents, for this compound, electrophilic substitution is most likely to occur at the C3 position due to the high intrinsic reactivity of this site in the indole nucleus. The activating effect of the C2-methyl group would further support this, while its steric bulk might slightly modulate the reaction rate. The deactivating C6-nitro group would strongly disfavor substitution on the benzene ring.
Emerging Research Directions and Future Outlook for 2,5 Dimethyl 6 Nitro 1h Indole Research
Innovation in Synthetic Methodologies for Complex Analogs
The synthesis of indole (B1671886) derivatives has evolved significantly from classical methods like the Fischer, Reissert, and Leimgruber–Batcho syntheses. rsc.org Modern research focuses on efficiency, atom economy, and the ability to generate molecular complexity in fewer steps. For nitroindoles, including analogs of 2,5-dimethyl-6-nitro-1H-indole, these innovations are critical for creating libraries of compounds for screening and development.
Recent advancements include one-pot and tandem strategies that integrate redox and hydrogenation reactions to streamline the formation of the indole ring from nitroarene precursors. rsc.org A notable approach involves the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylate esters, where a deprotonated methyl 2-(2-fluoro-5-nitrophenyl)acetate reacts with a pre-formed imine at elevated temperatures to construct the indole core in a single operation. mdpi.com Another key area of innovation is the direct functionalization of the indole ring. Visible-light photocatalysis has emerged as a powerful tool for C–H functionalization, allowing for the introduction of new substituents at the C2 and C3 positions under mild conditions. uit.no This method can afford 2,3-difunctionalized indoles in high yields. uit.no Furthermore, transition-metal-catalyzed reactions are being explored to functionalize indole scaffolds, including the use of sulfoxonium ylides as carbene-transfer agents. researchgate.net
These advanced synthetic routes provide the necessary tools to build complex analogs of this compound, enabling the exploration of structure-activity relationships by modifying substituents on the core structure.
| Synthetic Strategy | Description | Key Features | Relevant Precursor Type | Reference |
|---|---|---|---|---|
| Domino Synthesis | A multi-step reaction sequence where subsequent reactions occur without isolating intermediates. | High efficiency; builds complexity in one pot. | Substituted Nitrophenyl Acetates | mdpi.com |
| Visible-Light Photocatalysis | Uses light energy to drive C-H functionalization reactions, often with a photocatalyst. | Mild reaction conditions; high functional group tolerance. | Pre-formed Indole Rings | uit.no |
| Tandem Redox/Hydrogenation | Combines reduction of a nitro group and subsequent cyclization reactions in a single process. | Streamlined synthesis from simple starting materials. | Nitroarenes | rsc.org |
| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. Used for building fused heterocyclic systems. | High regioselectivity; access to diverse heterocycles. | Alkynes/Alkenes | nih.gov |
Advanced Computational Design for Predictive Biological Activity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design of molecules with desired properties. For indole derivatives, these methods can predict biological activity, receptor binding modes, and pharmacokinetic profiles, thereby reducing the time and cost associated with laboratory screening.
Molecular docking is a primary technique used to simulate the interaction between a small molecule, such as an indole analog, and a biological target like an enzyme or receptor. nih.govnih.gov For instance, docking studies on novel indole derivatives have been used to investigate their binding modes within the active sites of kinases like EGFR, BRAFV600E, and VEGFR-2. nih.gov Similarly, modeling has been applied to understand how 3-chloro-6-nitro-1H-indazole derivatives interact with Leishmania trypanothione (B104310) reductase, revealing key hydrophobic and hydrophilic interactions that stabilize the complex. nih.gov
Beyond simple docking, molecular dynamics (MD) simulations can provide insights into the stability of a ligand-protein complex over time in a biological environment. nih.gov Pharmacophore profiling helps identify the essential three-dimensional arrangement of functional groups necessary for biological activity, guiding the design of new, potent analogs. nih.gov These computational approaches enable a "design-before-synthesis" strategy, where the potential of virtual compounds related to this compound can be assessed, prioritizing the synthesis of only the most promising candidates.
| Technique | Purpose | Example Application | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a molecular target. | Investigating binding of indole-2-carboxamides to kinase active sites (EGFR, BRAFV600E). | nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of a ligand-receptor complex. | Confirming the stability of a nitrated indazole bound to trypanothione reductase. | nih.gov |
| Pharmacophore Profiling | Identifies the essential spatial arrangement of features required for biological activity. | Fitting isatin-based hybrids to Aurora A kinase and SARS-CoV-2 pharmacophores. | nih.gov |
| ADME Prediction | Assesses the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. | In silico evaluation of nitropyrazole derivatives for drug-likeness. | researchgate.net |
Targeted Development of Functional Materials and Probes
The unique photophysical properties of the indole ring make it an attractive scaffold for creating functional materials, particularly chemosensors. Indole-based compounds can be designed to detect specific ions or molecules through changes in their fluorescence or absorption spectra. researchgate.net The electron-rich nitrogen atom and conjugated π-system of the indole core facilitate coordination with metal ions, making them effective molecular probes. researchgate.net
Research has demonstrated the synthesis of 1H-indole-based chemosensors for the sequential recognition of mercury (Hg²⁺) and cyanide (CN⁻) ions. researchgate.net These sensors exhibit a low-intensity fluorescence in their native state. Upon binding with Hg²⁺ ions in a solution, the sensor's long-wave absorption band undergoes a bathochromic (red) shift, causing a visible color change from colorless to yellow, while the fluorescence is completely quenched ("off" state). researchgate.net The subsequent introduction of CN⁻ anions strips the Hg²⁺ from the sensor, fully restoring the initial absorption and fluorescence spectra ("on" state). researchgate.net
This "on-off-on" switching capability makes these materials potential ionochromic molecular switches. researchgate.net By strategically modifying the this compound scaffold, it is conceivable to fine-tune the selectivity and sensitivity of such probes for specific analytes, opening doors for their use in environmental monitoring and biological imaging.
| State | Condition | Observed Color | Fluorescence Signal | Reference |
|---|---|---|---|---|
| Initial Sensor | Sensor in acetonitrile (B52724) solution | Colorless | Low ("On") | researchgate.net |
| Analyte Complex | After addition of Hg²⁺ ions | Bright Yellow | Quenched ("Off") | researchgate.net |
| Restored Sensor | After subsequent addition of CN⁻ ions | Colorless | Restored ("On") | researchgate.net |
Synergistic Experimental-Computational Approaches in Indole Chemistry
The most powerful advancements in chemical research today often arise from the integration of experimental work with computational analysis. This synergistic approach allows researchers to not only synthesize novel molecules but also to deeply understand the underlying mechanisms of their formation and function.
A prime example is the study of the visible-light photocatalytic double C–H functionalization of indoles. uit.no While experiments demonstrated that the reaction successfully produces 2,3-difunctionalized indoles, the reaction rate was observed to be highly dependent on the electronic properties of the substituents. uit.no To unravel the mechanism, Density Functional Theory (DFT) calculations were employed. These computational studies suggested that the secondary functionalization at the C-3 position occurs through an independent photocatalytic cycle involving the oxidation of bromide ions, which are formed during the initial reaction step. uit.no This insight, gained through a combination of lab work and computational modeling, is crucial for optimizing the reaction and extending its applicability to new substrates.
This integrated workflow—where experimental results prompt computational investigation, and computational predictions guide further experiments—is becoming the gold standard. Applying this model to the study of this compound would accelerate the discovery of new reactions, facilitate the prediction of properties for its complex analogs, and provide a robust framework for developing next-generation materials and therapeutics.
| Phase | Activity | Objective | Example | Reference |
|---|---|---|---|---|
| 1. Experimental Observation | Perform a chemical reaction and analyze the products and kinetics. | Discover a new transformation and identify factors influencing its outcome. | Observing that electronic effects alter the rate of indole C-H functionalization. | uit.no |
| 2. Computational Investigation | Use theoretical methods (e.g., DFT) to model the reaction pathway. | Elucidate the reaction mechanism and identify key intermediates or transition states. | DFT calculations suggesting a secondary photocatalytic cycle involving bromide. | uit.no |
| 3. Hypothesis Formulation | Develop a mechanistic hypothesis based on combined data. | Explain the observed experimental phenomena. | Proposing that bromide oxidation is responsible for the second functionalization step. | uit.no |
| 4. Experimental Validation | Design and conduct control experiments to test the computational hypothesis. | Confirm or refine the proposed mechanism. | Running control experiments to verify the role of bromide ions in the reaction. | uit.no |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2,5-dimethyl-6-nitro-1H-indole, and how do reaction parameters influence yield?
- Methodological Answer : A typical synthesis involves nitration of a pre-functionalized indole precursor. For example, describes a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF, followed by extraction with ethyl acetate and purification via column chromatography (70:30 EtOAc/hexane). Key parameters include:
- Catalyst selection : CuI enhances regioselectivity in heterocyclic coupling reactions.
- Solvent system : Polar aprotic solvents like DMF stabilize intermediates, while PEG-400 improves reaction homogeneity.
- Purification : Gradient elution in column chromatography resolves nitro-substituted byproducts.
Yield optimization requires monitoring reaction time (e.g., 12 hours in ) and stoichiometry to minimize side reactions like over-nitration .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A multi-spectral approach is essential:
- ¹H/¹³C NMR : Assign methyl (δ 2.1–2.5 ppm) and nitro group proximity effects (deshielding at δ 8.0–8.5 ppm for adjacent protons).
- 19F NMR (if fluorinated analogs are synthesized): Confirms absence of halogen impurities (see for fluorine analogs) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- TLC : Monitors reaction progress using UV-active spots under 254 nm.
Q. How do solubility properties of this compound influence purification strategies?
- Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMF) and limited solubility in water necessitate liquid-liquid extraction (e.g., ethyl acetate/water in ). For crystallization, mixed solvents like EtOAc/hexane (70:30) are effective. Pre-purification via acid-base partitioning may isolate nitro-indole derivatives from non-ionizable impurities .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of 2,5-dimethyl-1H-indole be systematically addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Directing groups : Methyl at C-5 may deactivate the C-6 position, favoring nitration at C-6 over C-4. Computational modeling (DFT) predicts electron density distribution to guide reagent selection.
- Nitrating agents : Use of fuming HNO₃/H₂SO₄ vs. acetyl nitrate—the latter reduces poly-nitration.
- Temperature control : Low temperatures (−10°C to 0°C) slow kinetic pathways, improving selectivity.
Post-reaction analysis via HPLC or GC-MS quantifies positional isomers .
Q. What strategies resolve contradictions in NMR data due to substituent effects in this compound derivatives?
- Methodological Answer : Contradictions arise from:
- Dynamic proton exchange : Use variable-temperature NMR to identify broadening/coalescence.
- Overlapping peaks : Employ 2D techniques (COSY, HSQC) to resolve coupling networks.
- Comparative analysis : Cross-reference with analogs (e.g., indole-6-carboxylic acid in ) to validate chemical shifts.
Iterative refinement of spectral assignments using computational tools (e.g., ACD/Labs) minimizes misinterpretation .
Q. What computational frameworks predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Docking studies : Simulate interactions with biological targets (e.g., enzymes in ) using AutoDock Vina.
- QSAR modeling : Correlate substituent effects (e.g., nitro group electron-withdrawing capacity) with bioactivity.
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., nitro group metabolic stability).
Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) confirms computational findings .
Safety and Best Practices
Q. What safety protocols are critical when handling nitro-substituted indoles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
